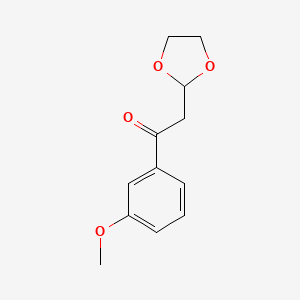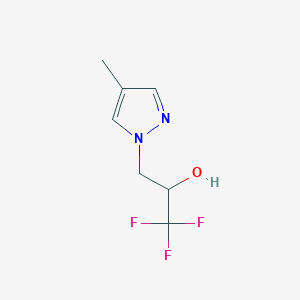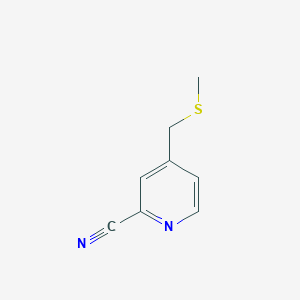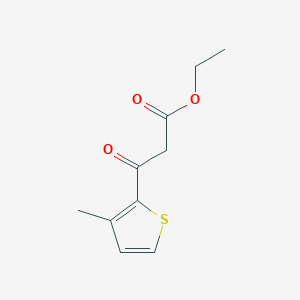
Ethyl-(3-Methyl-2-thenoyl)acetat
Übersicht
Beschreibung
ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound is particularly interesting due to its unique structure, which includes a thienyl group, making it a valuable subject for various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that Ethyl (3-methyl-2-thenoyl)acetate may interact with various biological targets, contributing to its potential therapeutic effects.
Biochemical Pathways
For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl (3-methyl-2-thenoyl)acetate could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds, it is plausible that ethyl (3-methyl-2-thenoyl)acetate could have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Ethyl (3-methyl-2-thenoyl)acetate plays a role in various biochemical reactions, particularly those involving ester hydrolysis and synthesis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. The interaction with these enzymes involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and subsequent breakdown into products. This compound can also participate in transesterification reactions, where it exchanges its ester group with another alcohol in the presence of an acid or base catalyst .
Cellular Effects
Ethyl (3-methyl-2-thenoyl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of certain signaling molecules and transcription factors, thereby affecting gene expression patterns. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of ethyl (3-methyl-2-thenoyl)acetate involves its interaction with biomolecules such as enzymes and receptors. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit esterases by forming a stable complex with the enzyme, preventing the hydrolysis of other ester substrates. This inhibition can lead to an accumulation of ester compounds within the cell, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (3-methyl-2-thenoyl)acetate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure can result in adaptive responses by cells, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of ethyl (3-methyl-2-thenoyl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, as well as alterations in blood chemistry. These effects are dose-dependent and can provide insights into the safe and effective use of this compound in various applications .
Metabolic Pathways
Ethyl (3-methyl-2-thenoyl)acetate is involved in several metabolic pathways, including those related to ester metabolism and fatty acid synthesis. It interacts with enzymes such as alcohol dehydrogenases and acetyltransferases, which play roles in the conversion of esters to alcohols and acids. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound can also influence the biosynthesis of other esters and fatty acids, contributing to the overall metabolic network .
Transport and Distribution
Within cells and tissues, ethyl (3-methyl-2-thenoyl)acetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can affect its localization and activity, influencing its overall biochemical effects. Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may play roles in its cellular transport .
Subcellular Localization
The subcellular localization of ethyl (3-methyl-2-thenoyl)acetate can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. This localization can enhance its biochemical effects and contribute to its overall role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate can be synthesized through the esterification of 3-methyl-2-thenoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of ethyl (3-methyl-2-thenoyl)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate can undergo hydrolysis in the presence of a strong acid or base to yield 3-methyl-2-thenoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 3-methyl-2-thenoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simpler ester with a similar structure but lacks the thienyl group.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potential biological activities not found in simpler esters.
Eigenschaften
IUPAC Name |
ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOKHNGHPOPWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)

![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)
![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)
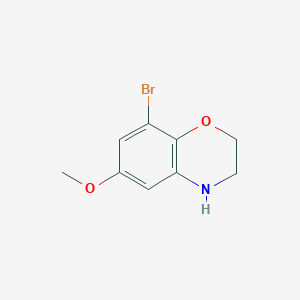
![ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B1399873.png)
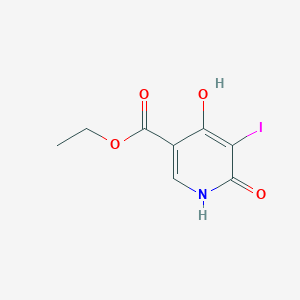
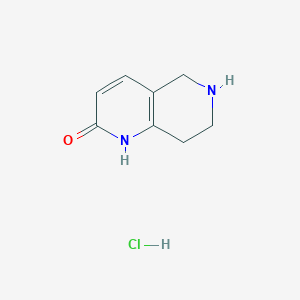
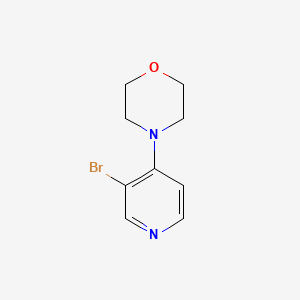
![[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B1399884.png)
